1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVBKMYBHIWUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of Fluorobenzoyl and Fluorophenyl Groups: The fluorobenzoyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.
Thione Formation: The thione group can be introduced by reacting the intermediate compound with a sulfur-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: As a probe for studying biological processes involving spirocyclic structures.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The compound belongs to a family of 1,4-diazaspiro[4.4]non-3-ene-2-thione derivatives. Key analogs include:
Structural Insights :
- Chlorine vs. Fluorine : QV-3618 (4-chlorophenyl) may exhibit lower electronegativity and larger atomic radius than fluorine, affecting binding pocket interactions .
Chalcone Derivatives ()
Chalcones with fluorophenyl substituents demonstrate IC50 values influenced by substitution patterns:
- Compound 2j (4-bromo-2-hydroxy-5-iodophenyl + 4-fluorophenyl): IC50 = 4.703 μM.
- Compound 2n (methoxy substitution on ring A): IC50 = 25.07 μM.
Key Trends :
- Electronegative substituents (e.g., F, Br) at para positions correlate with lower IC50 values (higher potency).
- Methoxy or bulky groups reduce activity due to steric hindrance or reduced electronegativity .
Spirocyclic Analogs ()
Substituent Impact on Physicochemical Properties
| Property | Target Compound | 3-(4-Butoxyphenyl)- Analog | QV-3618 (4-Chlorophenyl) |
|---|---|---|---|
| Electronegativity | High (dual F) | Low (butoxy) | Moderate (Cl) |
| Lipophilicity (LogP) | Likely moderate | High (alkoxy chain) | Moderate |
| Metabolic Stability | Expected high | Moderate | High (Cl resistance) |
Biological Activity
1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that incorporates both fluorobenzoyl and fluorophenyl moieties. The presence of sulfur in the thione functional group adds to its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorobenzoyl group is known to influence enzyme activity by altering binding affinities and inhibiting specific pathways.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant interactions with sigma receptors, which are implicated in numerous neurological disorders. For instance, studies have shown that related compounds can selectively bind to σ1 receptors with high affinity (K_i values ranging from 0.48 nM to 59.6 nM) . This suggests that the compound may have potential therapeutic applications in treating conditions such as depression and anxiety.
In Vivo Studies
In vivo studies have demonstrated the efficacy of similar compounds in reducing cholesterol levels in animal models. For example, a related compound exhibited an ED50 of 0.04 mg/kg/day for liver cholesteryl ester reduction in cholesterol-fed hamsters . This highlights the potential lipid-lowering effects of such compounds, which may be relevant for metabolic disorders.
Case Study 1: Sigma Receptor Binding
A study focused on the synthesis and biological evaluation of various piperazine derivatives indicated that modifications to the fluorobenzoyl group significantly enhanced σ1 receptor affinity. The binding affinities were systematically measured, revealing that structural variations could lead to substantial changes in biological activity .
Case Study 2: Cholesterol Absorption Inhibition
Another study investigated the cholesterol absorption inhibition properties of related compounds. The findings suggested that these compounds could effectively lower plasma cholesterol levels in animal models, which may have implications for developing new treatments for hyperlipidemia .
Data Table: Biological Activity Comparison
| Compound Name | K_i (nM) | ED50 (mg/kg/day) | Target |
|---|---|---|---|
| This compound | TBD | TBD | σ1 Receptor |
| Related Compound A | 0.48 | 0.04 | Cholesterol Absorption |
| Related Compound B | 59.6 | TBD | σ1 Receptor |
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of 1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione?
Answer:
Synthesis optimization requires attention to:
- Multi-step reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates, as diazaspiro compounds are sensitive to side reactions .
- Reagent selection : Fluorobenzoyl chloride and halogenated aryl precursors are critical for introducing fluorine substituents, which enhance lipophilicity and target binding .
- Temperature control : Heating (e.g., 418 K in DMF) accelerates reaction rates but must be balanced with thermal stability of intermediates .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc) ensures >95% purity, confirmed via NMR and HPLC .
Basic Question: How can researchers characterize the structural and electronic properties of this compound?
Answer:
Recommended methodologies include:
- X-ray crystallography : Resolves spirocyclic conformation and dihedral angles between fluorophenyl rings (e.g., boat conformation in diazaspiro core) .
- NMR spectroscopy : ¹⁹F NMR identifies electronic environments of fluorine atoms, while ¹H-¹³C HSQC confirms coupling between aromatic protons and carbons .
- Computational modeling : Density Functional Theory (DFT) calculates bond lengths (e.g., C–S thione bond at ~1.68 Å) and electrostatic potential surfaces to predict reactivity .
Advanced Question: How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved in anticancer assays?
Answer:
Address discrepancies via:
- Standardized assay conditions : Use consistent cell lines (e.g., MCF-7), serum-free media, and incubation times (e.g., 48 hr) to minimize variability .
- Mechanistic validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell viability data to distinguish direct target effects from off-target cytotoxicity .
- Statistical rigor : Apply ANOVA to compare replicates and assess significance of dose-response curves (p < 0.05) .
Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?
Answer:
SAR analysis requires:
- Systematic substitution : Replace fluorine with other halogens (e.g., Cl, Br) or methoxy groups to evaluate impacts on bioactivity and logP .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with thione sulfur) .
- Biological benchmarking : Compare IC₅₀ values against structurally similar compounds (e.g., 3-(4-chlorophenyl) analogs) to isolate substituent effects .
Basic Question: What are the recommended protocols for evaluating this compound’s stability under experimental conditions?
Answer:
Assess stability via:
- Accelerated degradation studies : Expose to pH gradients (2–9), UV light, and elevated temperatures (40°C) for 72 hr, followed by LC-MS to detect degradation products .
- Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) to ensure compatibility with biological assays .
- Long-term storage : Store at –20°C under argon to prevent oxidation of the thione group .
Advanced Question: How can researchers resolve contradictory data on enzyme inhibition mechanisms?
Answer:
Clarify mechanisms through:
- Kinetic assays : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target enzymes .
- Mutagenesis studies : Modify active-site residues (e.g., cysteine to serine) to confirm interactions with the thione moiety .
Basic Question: What in vitro models are suitable for preliminary anti-inflammatory testing?
Answer:
Prioritize:
- RAW 264.7 macrophages : Measure nitric oxide (NO) suppression using LPS-induced inflammation models, with IC₅₀ determination via Griess assay .
- Cytokine profiling : Use ELISA to quantify TNF-α and IL-6 levels in supernatants after 24-hr treatment .
- NF-κB luciferase reporter assays : Validate transcriptional regulation in HEK293T cells .
Advanced Question: How can in silico modeling improve the prediction of this compound’s pharmacokinetics?
Answer:
Leverage computational tools for:
- ADME prediction : Use SwissADME to estimate bioavailability (%F = 65–78), blood-brain barrier penetration (low), and CYP450 interactions .
- Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life .
- Toxicity screening : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
